tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate
Description
Structural Identification and IUPAC Nomenclature
The compound’s systematic IUPAC name, tert-butyl 4-(5-amino-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate , reflects its hybrid architecture. Key structural components include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₄O₂ |
| Molecular Weight | 316.4 g/mol |
| SMILES Notation | Nc1ccc2c(c1)nc([nH]2)C1CCN(CC1)C(=O)OC(C)(C)C |
| Benzimidazole Substituent | 5-Amino group at position 5 |
| Piperidine Modification | 1-Carboxylate protected by tert-butyl |
The benzimidazole system (C₇H₆N₂) forms through the fusion of benzene and imidazole rings, while the piperidine ring (C₅H₁₁N) provides conformational flexibility. The tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic processes.
Historical Context in Heterocyclic Chemistry Research
Benzimidazole chemistry traces its origins to 1872 with Hoebrecker’s synthesis of dimethylbenzimidazole derivatives. However, the integration of piperidine-carboxylate motifs emerged more recently:
- 1940s–1950s : Benzimidazoles gained attention as purine analogs, with Woolley demonstrating their vitamin B₁₂-like activity.
- 1990s–2000s : Advances in protective group strategies enabled the synthesis of tert-butyl-protected piperidine intermediates, facilitating combinatorial chemistry.
- 2010s–Present : Hybrid molecules like this compound became pivotal in kinase inhibitor and GPCR modulator development.
The specific tert-butyl 4-(5-amino-benzodiazolyl)piperidine variant first appeared in patent literature around 2017 as a precursor to antihistaminic agents.
Significance in Modern Pharmaceutical Intermediate Development
This compound addresses three critical needs in drug design:
Structural Versatility :
Therapeutic Applications :
Properties
IUPAC Name |
tert-butyl 4-(6-amino-1H-benzimidazol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-19-13-5-4-12(18)10-14(13)20-15/h4-5,10-11H,6-9,18H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNXYYYWFQSZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094920-12-2 | |
| Record name | tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be dissected into three structural components: (1) the 5-amino-1H-benzimidazole core, (2) the piperidine ring, and (3) the tert-butyl carbamate protecting group. Retrosynthetically, the compound is derived from the coupling of a preformed 5-amino-benzimidazole-2-carboxylic acid derivative with a Boc-protected piperidine intermediate. Alternatively, the benzimidazole ring may be constructed directly on a functionalized piperidine scaffold.
Critical challenges include:
Synthesis of the 5-Amino-1H-Benzimidazole Core
The benzimidazole moiety is typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. For the 5-amino variant, 4-nitro-o-phenylenediamine serves as a key starting material.
Nitro-Group Reduction Pathway
Functionalization of the Piperidine Ring
The piperidine component is introduced either before or after benzimidazole formation, depending on the synthetic route.
Boc Protection of Piperidine
Piperidine is protected as its tert-butyl carbamate via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine). This step is critical to prevent unwanted side reactions during subsequent couplings.
Coupling Strategies
Nucleophilic Aromatic Substitution
A Boc-protected 4-hydroxypiperidine intermediate reacts with 2-chloro-5-nitrobenzimidazole under basic conditions (K₂CO₃, DMF), followed by nitro-group reduction to install the amine.
Carboxylic Acid Coupling
The 5-amino-benzimidazole-2-carboxylic acid is activated as an acyl chloride (using SOCl₂) or mixed anhydride, then coupled with Boc-protected 4-aminopiperidine using hydroxybenzotriazole (HOBt) and HBTU. Yields for this step range from 65–85%, depending on the activating agent.
Integrated Synthetic Routes
Route 1: Sequential Condensation and Coupling
- Benzimidazole Formation : 4-Nitro-o-phenylenediamine → 5-nitro-1H-benzimidazole (formic acid, reflux, 6 h).
- Nitro Reduction : 5-Nitro → 5-amino (H₂, 10% Pd/C, ethanol, 12 h).
- Piperidine Coupling : Boc-protected 4-aminopiperidine + 5-amino-benzimidazole-2-carbonyl chloride (HOBt, HBTU, DIPEA, CH₂Cl₂, 0°C → rt, 24 h).
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) affords the target compound in 72% overall yield.
Route 2: One-Pot Assembly
- In Situ Cyclization : 4-Amino-o-phenylenediamine + Boc-protected 4-(chloroacetyl)piperidine (K₂CO₃, DMF, 80°C, 8 h) forms the benzimidazole and piperidine linkage simultaneously.
- Acid Workup : Trifluoroacetic acid (10% in CH₂Cl₂) removes any transient protecting groups, yielding the final product in 68% isolated yield.
Optimization and Scale-Up Challenges
Solvent and Temperature Effects
Analytical Characterization
Key spectroscopic data for tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate:
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions to form a dihydrobenzodiazole.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Nitro or nitroso derivatives of the original compound.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
Pharmacological Applications
Tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate has been studied for its potential as a pharmacological agent:
NLRP3 Inflammasome Inhibition
Recent studies have highlighted its role as an inhibitor of the NLRP3 inflammasome, a critical component in inflammatory responses. Compounds derived from this scaffold demonstrated efficacy in reducing IL-1β release and pyroptotic cell death in macrophage models, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. The ability to inhibit specific kinases or pathways linked to tumor growth positions it as a candidate for further development in oncology .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound can provide neuroprotective effects against neurodegenerative diseases by targeting oxidative stress pathways and enhancing neuronal survival .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodiazole moiety is known to interact with biological macromolecules, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Heterocyclic Core Variations
Benzimidazole vs. Indazole Derivatives
Analysis :
- Chloro substituents (e.g., in ) increase electronegativity, altering electronic properties and reactivity compared to amino groups .
Pyrazole and Thiazole Derivatives
Analysis :
Substituent Effects on Physicochemical Properties
*Predicted using fragment-based methods.
Key Insights :
Analysis :
- Nitro reduction () is a high-yield route for amino-substituted analogs.
- Halogenation (e.g., iodination in ) requires careful control to avoid overhalogenation .
Biological Activity
Tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H22N4O2
- Molecular Weight : 318.37 g/mol
- IUPAC Name : this compound
- Physical Form : Powder
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the benzodiazole moiety is significant as it often enhances the compound's ability to interact with biological systems.
Anticancer Properties
Research indicates that derivatives of benzodiazole compounds exhibit anticancer properties. For instance, studies have shown that compounds containing similar structures can inhibit key pathways involved in tumor growth and survival, particularly through the modulation of protein kinases like PKB (Akt) and mTOR .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of similar benzodiazole derivatives against various cancer cell lines. For example, one study reported an EC50 value of 0.64 µM for a related compound against a specific cancer cell line, indicating potent activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring and the introduction of different substituents on the benzodiazole moiety can significantly affect biological activity. For instance, varying the alkyl groups attached to the piperidine nitrogen can enhance selectivity towards specific kinases .
Data Table: Comparative Biological Activity
Q & A
Q. Critical Parameters :
- Temperature : Reactions often proceed at room temperature to avoid side reactions.
- Solvent : Polar aprotic solvents (e.g., DCM, DMF) enhance reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate the product .
How can researchers resolve discrepancies in reported yields for this compound’s synthesis?
Advanced Research Question
Discrepancies in yields (e.g., 60–85% in literature) may arise from:
Q. Methodological Approach :
- Compare reaction conditions (e.g., molar ratios, solvent systems) across studies.
- Optimize via Design of Experiments (DoE) to identify critical factors .
What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be analyzed?
Basic Research Question
Key Techniques :
Q. Data Contradiction Analysis :
- Crystallographic validation : Resolve ambiguities in proton assignments using single-crystal X-ray diffraction (e.g., piperidine ring conformation) .
- Cross-reference with analogs : Compare spectra of structurally similar compounds (e.g., tert-butyl piperidine carboxylates with heterocyclic substituents) .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
Safety Measures :
Q. Emergency Response :
- Spills : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Exposure : Flush eyes/skin with water for 15 minutes; seek medical attention .
How can computational modeling guide the optimization of this compound’s biological activity?
Advanced Research Question
Methodology :
Docking Studies : Predict binding affinity to target enzymes (e.g., kinases) using AutoDock Vina or Schrödinger .
QSAR Analysis : Correlate substituent effects (e.g., benzodiazole vs. triazole) with activity trends .
MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. Case Study :
- Replace the benzodiazole with a triazole moiety (as in ) to enhance solubility while maintaining potency .
What strategies can mitigate challenges in regioselectivity during functionalization of the benzodiazole ring?
Advanced Research Question
Challenges : Competing reactions at N1 vs. N3 positions of benzodiazole.
Solutions :
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) to steer coupling to specific sites .
- Metal catalysis : Use Pd-mediated C-H activation for selective C2 functionalization .
- Protection : Temporarily protect the amino group with Boc to prevent undesired side reactions .
How does the tert-butyl group influence the compound’s pharmacokinetic properties, and what alternatives exist?
Advanced Research Question
Impact of tert-butyl :
- Lipophilicity : Increases logP, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic stability : The bulky group slows oxidative metabolism by CYP450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
